molecular formula C5H7F2N3O B2633949 2-(Azidomethyl)-4,4-difluorooxolane CAS No. 2219408-97-4

2-(Azidomethyl)-4,4-difluorooxolane

Cat. No.: B2633949
CAS No.: 2219408-97-4
M. Wt: 163.128
InChI Key: NUNOEIBIBAYJSV-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-4,4-difluorooxolane is a chemical compound that features an azide group attached to a difluorinated oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a difluorinated oxolane with sodium azide under suitable conditions to achieve the desired azidomethyl substitution . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-(Azidomethyl)-4,4-difluorooxolane may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-4,4-difluorooxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azide group.

    Dimethylformamide (DMF): Common solvent for substitution reactions.

    Copper(I) Catalysts: Used in Huisgen cycloaddition reactions.

    Lithium Aluminum Hydride (LiAlH4): Reducing agent for azide reduction.

Major Products Formed

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azide group.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-4,4-difluorooxolane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. Additionally, the azide group can be reduced to an amine, which can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)oxolane: Lacks the difluorination, making it less reactive in certain contexts.

    4,4-Difluorooxolane: Lacks the azide group, limiting its utility in cycloaddition reactions.

    2-(Azidomethyl)-4-fluorooxolane: Contains only one fluorine atom, which may affect its reactivity and stability.

Uniqueness

2-(Azidomethyl)-4,4-difluorooxolane is unique due to the presence of both the azide group and the difluorinated oxolane ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(azidomethyl)-4,4-difluorooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O/c6-5(7)1-4(11-3-5)2-9-10-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOEIBIBAYJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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